Diethyl (2,2,2-trifluoroethyl)propanedioate
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Overview
Description
Diethyl (2,2,2-trifluoroethyl)propanedioate is an organic compound with the molecular formula C9H13F3O4 and a molecular weight of 242.192 g/mol . It is a derivative of diethyl malonate, where one of the ethyl groups is substituted with a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,2,2-trifluoroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:
Reactants: Diethyl malonate, 2,2,2-trifluoroethyl bromide, sodium ethoxide.
Conditions: The reaction is carried out in an anhydrous ethanol solvent under reflux conditions.
Procedure: Sodium ethoxide is first prepared by reacting sodium metal with ethanol. Diethyl malonate is then added to the sodium ethoxide solution, followed by the slow addition of 2,2,2-trifluoroethyl bromide. The mixture is refluxed for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of diethyl malonate and 2,2,2-trifluoroethyl bromide.
Catalysts and Solvents: Use of industrial-grade sodium ethoxide and ethanol.
Reaction Vessels: Large-scale reactors equipped with reflux condensers and temperature control systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2,2-trifluoroethyl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form diethyl malonate and 2,2,2-trifluoroethanol.
Esterification: It can react with alcohols in the presence of acid catalysts to form different esters.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) and sulfuric acid as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Diethyl malonate and 2,2,2-trifluoroethanol.
Esterification: Various esters depending on the alcohol used.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Diethyl (2,2,2-trifluoroethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to study their functions.
Medicine: Explored for its potential in drug development due to the unique properties imparted by the trifluoroethyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2,2,2-trifluoroethyl)propanedioate involves its ability to participate in various chemical reactions due to the presence of the trifluoroethyl group. This group can influence the compound’s reactivity by:
Electron-Withdrawing Effects: The trifluoroethyl group is highly electronegative, which can stabilize negative charges and influence reaction pathways.
Steric Effects: The size of the trifluoroethyl group can affect the compound’s ability to interact with other molecules, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Diethyl (2,2,2-trifluoroethyl)propanedioate can be compared with other similar compounds such as:
Diethyl malonate: Lacks the trifluoroethyl group, making it less reactive in certain reactions.
Diethyl (2,2,2-trifluoroethyl)malonate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Ethyl (2,2,2-trifluoroethyl)acetate: Another fluorinated ester with different chemical properties and uses.
Properties
IUPAC Name |
diethyl 2-(2,2,2-trifluoroethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGRJRJQSJUXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543457 |
Source
|
Record name | Diethyl (2,2,2-trifluoroethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-25-2 |
Source
|
Record name | Diethyl (2,2,2-trifluoroethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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